N-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
Overview
Description
N-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,4-dimethylphenylamine and 4-fluorobenzenesulfonyl chloride, followed by their coupling with methylglycine under controlled conditions. The reaction conditions may include the use of solvents like dichloromethane, catalysts such as triethylamine, and temperature control to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide
- N-(2,4-dimethylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
Uniqueness
N-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-4-9-16(13(2)10-12)19-17(21)11-20(3)24(22,23)15-7-5-14(18)6-8-15/h4-10H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJVNXJMTVUDIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.